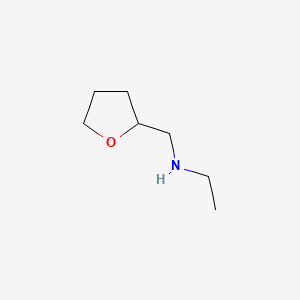

N-Ethyltetrahydrofurfurylamine

Übersicht

Beschreibung

N-Ethyltetrahydrofurfurylamine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2. It is also known by other names such as N-ethyltetrahydro-2-furanmethanamine and N-(tetrahydrofuran-2-ylmethyl)ethanamine . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and an ethylamine group. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyltetrahydrofurfurylamine can be synthesized through the catalytic hydroamination of tetrahydrofurfuryl alcohol with nitriles. This reaction is typically carried out over copper oxide catalysts under a hydrogen pressure of 15 atm at a temperature of 230°C . The yield of N-alkyltetrahydrofurfurylamines from this reaction is approximately 49-53% .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reductive amination of furfuryl alcohol using RANEY® nickel as a catalyst. By optimizing the reaction conditions, a high yield of tetrahydrofurfurylamine can be achieved .

Analyse Chemischer Reaktionen

Photoredox-Catalyzed N-Dealkylation

The ethyl group can be selectively removed via visible-light-driven photoredox catalysis, yielding tetrahydrofurfurylamine:

| Catalyst | Solvent | Yield (Tetrahydrofurfurylamine) | Ref. |

|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) | MeCN/H₂O | 78% |

Mechanistic studies reveal a radical-mediated pathway involving single-electron oxidation of the amine, followed by iminium ion formation and hydrolysis (Fig. 1). Oxygen acts as a terminal oxidant, while water enables hydrolysis of intermediates .

Intermolecular C(sp³)–H Alkylation

The tetrahydrofuran β-C–H bond undergoes alkylation with electron-deficient alkenes under photoredox conditions:

| Alkene | Catalyst | Yield (Product) | Diastereoselectivity | Ref. |

|---|---|---|---|---|

| Ethyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 67% | N/A | |

| Methyl vinyl ketone | 4CzIPN | 51% | 3:1 dr |

Reaction efficiency depends on the photocatalyst’s oxidation potential (≥0.92 V vs SCE) and solvent polarity. Low concentrations favor 1,5-hydrogen atom transfer (HAT) over competing Giese addition .

Catalytic Reductive Amination

N-Ethyltetrahydrofurfurylamine participates in tandem reductive amination with carbonyl compounds under Ru-PNP pincer catalysis:

| Carbonyl | H₂ Pressure | Temperature | Yield | Ref. |

|---|---|---|---|---|

| Acetophenone | 5 bar | 155°C | 20% |

This method enables secondary amine synthesis but suffers from competing imine hydrogenation. Triethylamine additives improve selectivity by stabilizing intermediates .

Thermal Degradation

At elevated temperatures (>180°C), decomposition occurs via retro-Mannich pathways:

| Temperature | Major Products | Byproducts | Ref. |

|---|---|---|---|

| 200°C | Ethylene, Tetrahydrofuran-2-methanol | Piperidine derivatives |

Degradation is accelerated in polar aprotic solvents like DMF, likely due to base-catalyzed elimination .

Key Reaction Trends

-

Steric Effects : The tetrahydrofuran ring’s 3′ stereochemistry dictates regioselectivity in alkylation (e.g., 4′-functionalization in nucleoside analogs) .

-

Solvent Dependence : Water enhances photoredox reactions by stabilizing polar transition states, while THF promotes side reactions via HAT .

-

Catalyst Choice : Iridium complexes outperform organic photocatalysts (e.g., 4CzIPN) in dealkylation due to superior redox tuning .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Ethyltetrahydrofurfurylamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

- Synthesis of Medicinal Compounds : The compound can be used to synthesize derivatives that exhibit therapeutic properties. For instance, it has been utilized in the preparation of lactamide derivatives, which are valuable in drug formulation due to their solubility and bioavailability characteristics .

- Case Study : A notable study demonstrated the conversion of lactic acid derivatives into N-tetrahydrofurfuryl lactamide using this compound as a key reagent. This reaction achieved high yields and showcased the compound's utility in pharmaceutical synthesis .

Agricultural Applications

This compound is also explored for its potential in agricultural chemistry, particularly as an intermediate for agrochemicals.

- Pesticide Development : The compound can be transformed into various agrochemical agents that enhance crop protection. Its ability to form stable complexes with metal ions makes it suitable for developing novel pesticide formulations .

- Case Study : Research indicates that derivatives of this compound can be synthesized to create effective herbicides and fungicides, contributing to sustainable agricultural practices by reducing reliance on traditional chemicals .

Polymer Chemistry

The compound has significant implications in polymer science, particularly in the synthesis of biodegradable polymers and other advanced materials.

- Polymerization Reactions : this compound can act as a monomer or co-monomer in polymerization processes, leading to the formation of water-soluble polymers with desirable properties for various applications .

- Case Study : A recent study highlighted the use of this compound in the production of acrylic polymers from lactate esters. This process not only achieved high conversion rates but also resulted in polymers with controlled molecular weight and dispersity, which are crucial for applications in coatings and adhesives .

Chemical Synthesis and Intermediates

The versatility of this compound extends to its role as a chemical intermediate in various synthetic pathways.

- Synthesis Pathways : It can be involved in reactions that yield other valuable compounds, such as pyridine derivatives, which are important in medicinal chemistry and materials science .

- Data Table: Synthesis Yields

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Lactamide Synthesis | N-tetrahydrofurfuryl lactamide | 90 |

| Pyridine Derivative Synthesis | N-ethyl-3-pyridone | 78.5 |

Wirkmechanismus

The mechanism of action of N-ethyltetrahydrofurfurylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of signaling pathways and alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyltetrahydrofurfurylamine

- N-Propyl-2-furanmethanamine

- N-Butyl-2-furanmethanamine

Uniqueness

N-Ethyltetrahydrofurfurylamine is unique due to its specific structure, which includes a tetrahydrofuran ring and an ethylamine group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biologische Aktivität

N-Ethyltetrahydrofurfurylamine (ETHFA) is a compound derived from tetrahydrofurfurylamine, which has garnered attention due to its potential biological activities. This article reviews the current understanding of ETHFA's biological activity, including its pharmacological properties, synthesis, and applications in various fields.

Chemical Structure and Synthesis

ETHFA is characterized by the presence of an ethyl group attached to the nitrogen of tetrahydrofurfurylamine. The synthesis typically involves the alkylation of tetrahydrofurfurylamine with ethyl halides under basic conditions. This reaction can be optimized for yield and purity through various catalytic methods, including the use of transition metal catalysts or organocatalysts.

Pharmacological Properties

Research into the pharmacological properties of ETHFA has revealed several interesting activities:

- Opioid Receptor Interaction : ETHFA exhibits significant affinity for opioid receptors, particularly the mu (μ) and kappa (κ) receptors. Studies have shown that modifications in the structure can lead to changes in receptor affinity and selectivity. For example, compounds similar to ETHFA have demonstrated mixed agonist activity at these receptors, which could be leveraged for pain management therapies .

- Neuroprotective Effects : Preliminary studies suggest that ETHFA may possess neuroprotective properties. In vitro assays have indicated that it can reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

- Antimicrobial Activity : ETHFA has also been investigated for its antimicrobial properties. In laboratory settings, it has shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Opioid Receptor Studies : A study highlighted that derivatives of tetrahydrofurfurylamine, including ETHFA, showed varied efficacy at opioid receptors. Compounds were tested for their ability to stimulate receptor activity, with results indicating that structural modifications significantly influenced their potency .

- Neuroprotective Mechanisms : In vitro studies demonstrated that ETHFA could inhibit apoptosis in neuronal cultures exposed to neurotoxic agents. The underlying mechanisms appear to involve modulation of signaling pathways associated with oxidative stress response .

- Antimicrobial Efficacy : A series of experiments tested ETHFA against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent .

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-6-7-4-3-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSDMLXXPIEJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291355 | |

| Record name | N-Ethyltetrahydro-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-86-4 | |

| Record name | N-Ethyltetrahydro-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyltetrahydrofurfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7179-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyltetrahydro-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyltetrahydrofurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The research paper "ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (ZYLOFURAMINE)" [] primarily focuses on characterizing the pharmacological profile of Zylofuramine as a potential psychomotor stimulant. The study likely explored its effects on animal behavior and compared its potency to other known stimulants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.